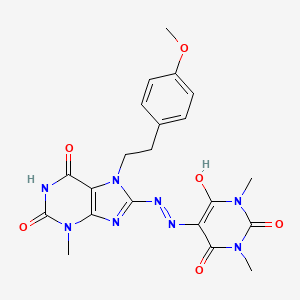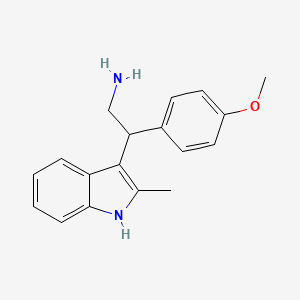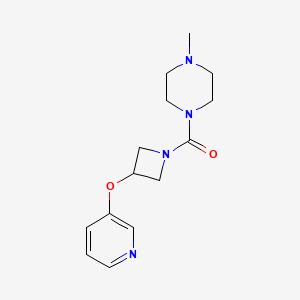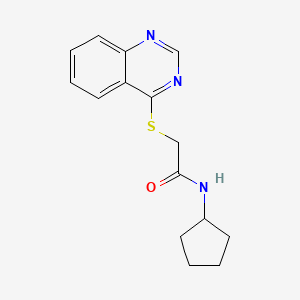![molecular formula C18H18N2O5 B2992233 methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate CAS No. 341966-15-2](/img/structure/B2992233.png)
methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate, also known as “M5B”, is an organic compound with potential applications in scientific research. It is a colorless solid that has been studied for its potential to be used in a range of laboratory experiments. This compound is of interest due to its unique properties and its ability to be used in a variety of experiments.
Wissenschaftliche Forschungsanwendungen
Supramolecular Aggregation and Crystal Structures
Research on compounds closely related to methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has provided significant insights into their supramolecular aggregation behavior. These compounds exhibit centrosymmetric hydrogen-bonded dimer formation facilitated by N–H···O interactions between the amide and carbonyl moiety of the lactone group. Such interactions are crucial for understanding the crystalline structures and potential applications in material science and drug design due to their ability to form stable supramolecular assemblies. The aggregation in these structures is further controlled by π–π interactions and weak C–H···O hydrogen bonding, which could influence their solubility and interaction with biological molecules (Kranjc et al., 2012).
Cytotoxic Activities
Another area of application is in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which, upon reaction with primary amines, yield compounds tested for cytotoxic activities. These compounds have demonstrated significant growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. The potent cytotoxicity of these derivatives, with some showing IC(50) values less than 10 nM, highlights their potential as lead compounds in anticancer drug development. The ability to curatively treat colon tumors in mice with a single dose further emphasizes the therapeutic potential of these compounds (Deady et al., 2003).
Local Anesthetic and Platelet Antiaggregating Activities
Furthermore, derivatives such as ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have shown a wide range of biological activities. Some of these compounds exhibit strong local anesthetic activity in mice and platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid. They also possess moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice, suggesting their potential application in developing new therapeutic agents for pain management and cardiovascular diseases (Mosti et al., 1994).
Antioxidant Activities
Cyanoacetamide derivatives synthesized from cyanoacylation reactions have been explored for their antitumor and antioxidant activities. Some of these synthesized compounds exhibit promising antioxidant activities, which could be beneficial in preventing or treating oxidative stress-related diseases. The potential of these compounds in medicinal chemistry and their role in developing new antioxidant agents highlight the broad applicability of methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate and its derivatives in health science (Bialy & Gouda, 2011).
Eigenschaften
IUPAC Name |
methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-20(2)10-9-15-13(17(22)24-3)11-14(18(23)25-15)19-16(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCYDPSGRWBMI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)


![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)


![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)
